7-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine
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Overview
Description
7-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine is a chemical compound that belongs to the benzothiazine class. This compound is characterized by the presence of a chlorine atom at the 7th position and a phenylsulfonyl group at the 4th position on the benzothiazine ring. Benzothiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzenethiol and 4-chlorobenzenesulfonyl chloride.
Formation of Intermediate: The reaction between 2-aminobenzenethiol and 4-chlorobenzenesulfonyl chloride under basic conditions leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the benzothiazine ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.
Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction control, scalability, and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Industry: It is used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 7-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit certain enzymes involved in inflammatory or microbial processes.
Modulation of Signaling Pathways: The compound may modulate signaling pathways that regulate cellular functions.
Interaction with Receptors: It can bind to specific receptors, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-(phenylselanyl)-3,4-dihydro-2H-1,4-benzothiazine: Similar structure but with a phenylselanyl group instead of a phenylsulfonyl group.
7-chloro-4-(phenylthio)-3,4-dihydro-2H-1,4-benzothiazine: Similar structure but with a phenylthio group instead of a phenylsulfonyl group.
Uniqueness
7-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylsulfonyl group enhances its potential as a therapeutic agent and its reactivity in various chemical reactions.
Properties
IUPAC Name |
4-(benzenesulfonyl)-7-chloro-2,3-dihydro-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S2/c15-11-6-7-13-14(10-11)19-9-8-16(13)20(17,18)12-4-2-1-3-5-12/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSHJVNHLYVIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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